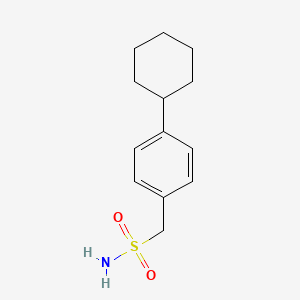

(4-Cyclohexylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclohexylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQYSNBQTNPLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Cyclohexylphenyl Methanesulfonamide and Its Analogues

Established Synthetic Pathways for Methanesulfonamide (B31651) Formation

The construction of the methanesulfonamide linkage is a cornerstone of organic synthesis, primarily accomplished through sulfonylation reactions. This approach offers a direct and efficient means of forming the stable sulfur-nitrogen bond characteristic of this functional group.

Sulfonylation Reactions and Precursor Requirements

The most prevalent method for synthesizing N-aryl sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. mdpi.com For methanesulfonamides specifically, the key reagent is methanesulfonyl chloride (CH₃SO₂Cl). wikipedia.org This highly reactive organosulfur compound readily reacts with nucleophilic amines to form the desired sulfonamide. wikipedia.org

The primary precursor requirement for this reaction is an amine. In the context of N-aryl methanesulfonamides, this would be an aniline derivative. The reaction proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the methanesulfonyl chloride. This process results in the displacement of the chloride ion and the formation of the S-N bond.

Amide Bond Formation Strategies for Sulfonamides

While termed a sulfonamide, the bond formation strategy is distinct from that of a carboxamide. The synthesis of a sulfonamide does not typically involve a carboxylic acid precursor. Instead, the crucial step is the sulfonylation of an amine. This reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

Targeted Synthesis of (4-Cyclohexylphenyl)methanesulfonamide

The specific synthesis of this compound involves a two-stage conceptual approach: the formation of the core 4-cyclohexylphenylamine structure and the subsequent introduction of the methanesulfonamide group.

Elaboration of the Phenyl-Cyclohexyl Moiety

The key precursor for the targeted synthesis is 4-cyclohexylaniline. This intermediate can be prepared through several established methods. One common industrial-scale method is the catalytic hydrogenation of 4-aminobiphenyl. This process typically employs a catalyst, such as rhodium or ruthenium, to reduce the phenyl ring to a cyclohexyl ring under hydrogen pressure. google.com

Another versatile method for creating the C-C bond between the phenyl and cyclohexyl rings is the Suzuki coupling reaction. berkeley.eduyoutube.comyoutube.comyoutube.comyoutube.com This palladium-catalyzed cross-coupling reaction would involve the reaction of a cyclohexylboronic acid or a derivative with a protected 4-haloaniline (e.g., 4-bromoaniline). Following the coupling reaction, a deprotection step would yield the desired 4-cyclohexylaniline.

Introduction of the Methanesulfonamide Functionality

With 4-cyclohexylaniline in hand, the final step is the introduction of the methanesulfonamide group. This is achieved through the direct reaction of 4-cyclohexylaniline with methanesulfonyl chloride.

In a typical procedure, 4-cyclohexylaniline is dissolved in a suitable aprotic solvent, such as dichloromethane. A base, commonly triethylamine, is added to the solution to act as an acid scavenger. Methanesulfonyl chloride is then added, often dropwise at a controlled temperature (e.g., room temperature), to the stirred solution. The reaction proceeds to form N-(4-cyclohexylphenyl)methanesulfonamide and triethylamine hydrochloride. The product can then be isolated and purified using standard techniques like aqueous work-up, extraction, and crystallization or chromatography. A patent for this specific transformation reports a high yield of 98%.

Optimization of Reaction Conditions and Yields

The efficiency of the sulfonylation of 4-cyclohexylaniline can be influenced by several factors, including the choice of solvent, base, reaction temperature, and stoichiometry of the reagents. Optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side product formation.

The table below summarizes typical reaction conditions found in the literature for the synthesis of N-(4-cyclohexylphenyl)methanesulfonamide.

| Amine Precursor | Sulfonyl Chloride | Base | Solvent | Temperature | Yield |

| 4-Cyclohexylaniline | Methanesulfonyl chloride | Triethylamine | Dichloromethane | Room Temperature | 98% |

This data indicates that the reaction can be carried out under mild conditions with high efficiency. The use of a common solvent like dichloromethane and a readily available base such as triethylamine makes this a practical and scalable synthetic route. Further optimization could involve exploring other non-nucleophilic bases or alternative solvents to potentially enhance the reaction rate or simplify the purification process.

Divergent Synthesis of Structurally Related this compound Analogues

A divergent synthetic approach is a powerful strategy for generating a library of structurally related compounds from a common, advanced intermediate. nih.gov This methodology is particularly efficient as it avoids the need for lengthy, linear syntheses for each individual analogue. In the context of this compound, a divergent strategy would typically revolve around a key precursor that allows for late-stage modifications to the phenyl ring, the cyclohexyl ring, or the sulfonamide nitrogen.

A plausible common intermediate for such a synthesis would be a reactive derivative of 4-cyclohexylbenzene, such as (4-cyclohexylphenyl)methanesulfonyl chloride. From this intermediate, various analogues can be accessed by reacting it with different nucleophiles or by performing further chemical transformations on the aromatic or aliphatic rings.

Introducing substituents onto the phenyl ring of this compound allows for the fine-tuning of its electronic and steric properties. A divergent approach to these analogues typically begins with appropriately substituted starting materials prior to the formation of the methanesulfonamide moiety.

Key Strategies:

Synthesis from Substituted Precursors: The most straightforward method involves starting with a pre-functionalized benzene ring. For instance, a Suzuki or other palladium-catalyzed cross-coupling reaction could be used to couple a substituted phenylboronic acid with a cyclohexyl halide, or vice-versa, to form the substituted 4-cyclohexylbenzene core. This core can then be subjected to chlorosulfonylation or other methods to install the methanesulfonyl chloride group, followed by amination.

Electrophilic Aromatic Substitution (EAS): While direct substitution on this compound itself can be challenging due to the directing effects of the existing substituents, EAS reactions on an earlier intermediate like 4-cyclohexylbenzene can be employed. Halogenation (e.g., bromination), nitration, or Friedel-Crafts reactions can introduce functional groups that can be further manipulated. The positions of these substitutions (ortho or meta to the cyclohexyl group) are dictated by the directing nature of the cyclohexyl group (ortho-, para-directing) and other substituents. libretexts.org

Table 1: Examples of Phenyl Ring-Substituted Analogues via Divergent Pathways

| Starting Material | Reaction Sequence | Final Analogue |

|---|---|---|

| 1-Bromo-4-cyclohexyl-2-fluorobenzene | 1. Sulfonylation 2. Amination | (4-Cyclohexyl-2-fluorophenyl)methanesulfonamide |

| 1-Bromo-4-cyclohexyl-3-methoxybenzene | 1. Sulfonylation 2. Amination | (4-Cyclohexyl-3-methoxyphenyl)methanesulfonamide |

Altering the structure of the cyclohexyl ring can significantly impact the lipophilicity and conformational properties of the molecule. Modifications can include the introduction of substituents or changes to the ring's stereochemistry.

Key Strategies:

Use of Substituted Cyclohexyl Precursors: The synthesis can begin with a functionalized cyclohexane derivative, such as 4-hydroxycyclohexanol or 4-aminocyclohexanol. These can be coupled to a phenyl group, and the substituent can be carried through the synthesis or modified at a later stage. For example, a hydroxyl group could be oxidized to a ketone or converted to other functional groups.

Catalytic Hydrogenation of Phenyl Precursors: An alternative approach involves the catalytic hydrogenation of a biphenyl precursor. For instance, a substituted 4-phenylphenol could be hydrogenated to yield a substituted 4-cyclohexylphenol, which then serves as a precursor for the methanesulfonamide synthesis. This allows for the introduction of various substituents on what will become the cyclohexyl ring.

Key Strategies:

N-Alkylation and N-Arylation: Primary sulfonamides can be N-alkylated using various alkylating agents (e.g., alkyl halides, alcohols) under basic conditions or through transition-metal-catalyzed processes. organic-chemistry.org For example, manganese-catalyzed N-alkylation using alcohols as green alkylating reagents offers an efficient method. organic-chemistry.org Similarly, N-arylation can be achieved via Chan-Lam or Buchwald-Hartwig cross-coupling reactions with arylboronic acids or aryl halides, respectively.

Late-Stage Functionalization: Recent advances have enabled the late-stage functionalization of secondary sulfonamides, which were previously considered terminal functional groups. This allows for further diversification of the molecular structure. thieme-connect.com

Table 2: Representative N-Substituted this compound Analogues

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Benzyl bromide, K₂CO₃ | N-Benzyl-(4-cyclohexylphenyl)methanesulfonamide |

| This compound | Methanol, [Ru(p-cymene)Cl₂]₂ catalyst | N-Methyl-(4-cyclohexylphenyl)methanesulfonamide |

Stereoselective Synthesis of Chiral Methanesulfonamide Analogues (If Applicable)

Chirality can be introduced into analogues of this compound, primarily associated with substituents on the cyclohexyl ring. A stereoselective synthesis is crucial for preparing enantiomerically pure compounds, which is often necessary for pharmacological studies.

For instance, if the cyclohexyl ring is substituted (e.g., at the 2-, 3-, or 4-position), cis- and trans-diastereomers and/or enantiomers are possible. The synthesis of specific stereoisomers requires the use of chiral starting materials or asymmetric reactions.

Key Strategies:

Chiral Pool Synthesis: Starting with an enantiomerically pure cyclohexyl derivative, such as a chiral amino alcohol or diol, preserves the stereochemistry throughout the synthetic sequence.

Asymmetric Catalysis: Asymmetric hydrogenation of a substituted phenyl precursor could potentially generate a chiral substituted cyclohexyl ring.

Diastereoselective Reactions: For molecules with multiple stereocenters, diastereoselective reactions can be employed to control the relative stereochemistry. For example, the nucleophilic addition to a chiral N-tert-butanesulfinimine can be used to synthesize chiral amines with high diastereoselectivity, which could then be converted into sulfonamides. cas.cnnih.gov

Modern Synthetic Techniques Applied to Methanesulfonamide Chemistry

The synthesis of sulfonamides, a cornerstone of medicinal chemistry, has been significantly advanced by modern catalytic methods. These techniques offer milder reaction conditions, broader functional group tolerance, and improved efficiency compared to traditional methods that often rely on the preparation and reaction of sulfonyl chlorides. nih.gov

Transition-metal catalysis has revolutionized the construction of the S-N bond in sulfonamides. These methods often allow for the convergent assembly of the final molecule from readily available building blocks.

Key Catalytic Strategies:

Palladium-Catalyzed Aminosulfonylation: Willis and colleagues have developed a palladium-catalyzed three-component reaction involving aryl halides (or triflates), a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine. This method allows for the direct synthesis of sulfonamides from diverse starting materials.

Copper-Catalyzed Synthesis: Copper catalysis is also widely used for sulfonamide synthesis. One approach involves the coupling of (hetero)arylboronic acids, amines, and a sulfur dioxide source. thieme-connect.com This method is compatible with a wide range of functional groups. Another copper-catalyzed method involves the direct coupling of thiosulfonates with amines. thieme-connect.com

Synergetic Photoredox and Copper Catalysis: A recent innovation combines visible-light photoredox catalysis with copper catalysis to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org This single-step process proceeds at room temperature under an air atmosphere and is effective for both electron-rich and electron-deficient amines, which can be challenging substrates in other methods. thieme-connect.comacs.org

Table 3: Comparison of Modern Catalytic Methods for Sulfonamide Synthesis

| Method | Catalyst System | Key Reactants | Advantages |

|---|---|---|---|

| Palladium-Catalyzed Aminosulfonylation | Pd catalyst (e.g., Pd(OAc)₂) | Aryl halide, DABSO, Amine | Convergent, good functional group tolerance. |

| Copper-Catalyzed Coupling | Cu(II) catalyst (e.g., CuCl₂) | Arylboronic acid, DABSO, Amine | Wide substrate scope, including heteroaryls. thieme-connect.com |

Flow Chemistry Approaches for Enhanced Efficiency

The application of flow chemistry in the synthesis of sulfonamides, including analogues of this compound, offers significant advantages over traditional batch methods. These benefits include enhanced reaction safety, improved efficiency, and greater scalability. acs.orgflemingcollege.ca Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities of the final products. flemingcollege.caresearchgate.net

A common approach in flow synthesis involves the reaction of a sulfonyl chloride with an amine. flemingcollege.ca For the synthesis of this compound, this would involve the reaction of 4-cyclohexylphenylmethanesulfonyl chloride with ammonia or a suitable amine source. In a flow setup, solutions of the reactants are continuously pumped and mixed in a reactor coil, where the reaction takes place. The product stream then exits the reactor for in-line quenching and purification. flemingcollege.ca

The efficiency of flow synthesis can be further enhanced by employing immobilized reagents or catalysts. For instance, polymer-supported bases can be used to scavenge the HCl generated during the reaction, simplifying the purification process. acs.org Additionally, the use of meso-reactors can facilitate rapid and efficient mixing, further accelerating the reaction rate. acs.org The modular nature of flow chemistry setups allows for the straightforward integration of multiple reaction and purification steps into a single, automated process. flemingcollege.caacs.org

The table below illustrates typical parameters that can be optimized in the flow synthesis of sulfonamides.

| Parameter | Range | Purpose |

| Temperature (°C) | 70 - 100 | To increase reaction rate. |

| Residence Time (min) | 0.5 - 5 | To ensure complete conversion of reactants. |

| Flow Rate (mL/min) | 1 - 10 | To control residence time and throughput. |

| Stoichiometry (Amine:Sulfonyl Chloride) | 1:1 to 1.5:1 | To optimize product yield and minimize side reactions. |

| Solvent | Acetonitrile, Dichloromethane | To dissolve reactants and facilitate the reaction. |

This data is illustrative and based on general flow synthesis of sulfonamides. google.com

Analytical Techniques for Structural Confirmation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the cyclohexyl ring, the aromatic protons of the phenyl group, the methylene protons adjacent to the sulfonyl group, and the NH₂ protons of the sulfonamide. rsc.orgnih.govnih.govresearchgate.net The integration of these signals provides information on the relative number of protons in each environment.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aliphatic carbons of the cyclohexyl ring, the aromatic carbons, and the methylene carbon. rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands for a sulfonamide include:

Asymmetric and symmetric stretching vibrations of the SO₂ group, typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org

N-H stretching vibrations of the sulfonamide group. rsc.org

S-N stretching vibrations, which appear in the region of 914–895 cm⁻¹. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. rsc.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of this compound. researchgate.netmdpi.com By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from any impurities or unreacted starting materials. The purity is determined by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. nih.govusda.govresearchgate.net The compound is spotted on a TLC plate and developed with an appropriate solvent system. The presence of a single spot indicates a high degree of purity.

The following table summarizes the key analytical techniques and their expected outcomes for the characterization of this compound.

| Technique | Information Provided | Expected Observations |

| ¹H NMR | Proton environment and connectivity | Signals for cyclohexyl, aromatic, methylene, and NH₂ protons. |

| ¹³C NMR | Carbon skeleton | Signals for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Functional groups | Characteristic absorptions for SO₂, N-H, and S-N bonds. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak corresponding to the mass of the compound. |

| HPLC | Purity | A single major peak indicating high purity. |

| TLC | Purity and reaction monitoring | A single spot with a specific Rf value. |

Structure Activity Relationship Sar Investigations of 4 Cyclohexylphenyl Methanesulfonamide and Its Analogues

Influence of the Cyclohexylphenyl Moiety on Biological Activity and Specificity

The cyclohexylphenyl group is a key structural feature that significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The replacement of an aryl ring with a cyclohexyl ring has been shown to improve the oral pharmacokinetic profile and reduce affinity for off-target channels in some drug candidates. nih.gov This suggests that the cyclohexyl moiety can enhance the drug-like properties of a compound.

The lipophilic nature of the cyclohexyl ring can contribute to the molecule's ability to cross cellular membranes and interact with hydrophobic pockets within a biological target. The phenyl ring, on the other hand, can engage in pi-stacking interactions with aromatic amino acid residues in a protein's active site. The combination of these two groups in the cyclohexylphenyl moiety allows for a versatile range of interactions.

In a series of neuropeptide Y Y5-receptor antagonists, the substitution of a 2-aryl ring with a cyclohexyl ring led to the development of potent and selective antagonists with improved pharmacokinetic properties. nih.gov Specifically, the resulting compound with a cyclohexyl group displayed good potency at the target receptor while significantly reducing interactions at the hERG channel, a common source of cardiac toxicity. nih.gov

Furthermore, in the realm of retinoic acid analogs, replacing the cyclohexene part of the molecule with bulkier hydrophobic moieties has been shown to result in selective agonistic activity for the retinoid X receptor (RXR). researchgate.net This highlights the role of bulky, non-aromatic rings in dictating receptor selectivity.

The following table summarizes the influence of the cyclohexylphenyl moiety on biological activity based on findings from analogous compounds.

| Structural Feature | Influence on Biological Activity | Example from Analogous Compounds |

| Cyclohexyl Ring | Improved pharmacokinetic profile, reduced off-target affinity, enhanced lipophilicity. | Replacement of a 2-aryl ring with a cyclohexyl ring in neuropeptide Y Y5-receptor antagonists improved oral bioavailability and reduced hERG channel affinity. nih.gov |

| Phenyl Ring | Potential for pi-stacking interactions with target proteins. | Aromatic rings are known to engage in favorable interactions with aromatic residues in protein binding sites. |

| Combined Moiety | Can confer receptor selectivity and potency. | Bulkier hydrophobic moieties, including cyclic structures, in retinoic acid analogs led to RXR-selective agonistic activity. researchgate.net |

Role of the Methanesulfonamide (B31651) Group as a Key Pharmacophore Element

The methanesulfonamide group is a versatile functional group in medicinal chemistry, often acting as a key pharmacophore element. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. patsnap.com The sulfonamide moiety is a common feature in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs. nih.govnih.gov

The methanesulfonamide group is characterized by its ability to act as a hydrogen bond donor and acceptor, which is crucial for anchoring a ligand to its target protein. The nitrogen atom of the sulfonamide can donate a hydrogen bond, while the two oxygen atoms can accept hydrogen bonds. This hydrogen-bonding capacity allows for strong and specific interactions with amino acid residues in a protein's active site.

In the context of drug design, the sulfonamide group has been incorporated into inhibitors of matrix metalloproteinases (MMPs) to enhance enzyme-inhibitor binding through hydrogen bond formation. nih.gov Additionally, the sulfonamide moiety is a common scaffold for 5-HT7 receptor ligands. nih.gov

The physicochemical properties of the methanesulfonamide group can also be tuned to optimize a compound's pharmacokinetic profile. For instance, the acidity of the sulfonamide proton can be modulated by the electronic nature of its substituents, which in turn can affect the compound's solubility, absorption, and distribution.

The table below outlines the key roles of the methanesulfonamide group as a pharmacophore element.

| Pharmacophoric Role | Description |

| Hydrogen Bond Donor/Acceptor | The NH group can donate a hydrogen bond, while the SO2 group can accept hydrogen bonds, facilitating strong interactions with the target. |

| Structural Scaffold | Provides a rigid and stable linker between different parts of the molecule. |

| Modulator of Physicochemical Properties | The acidity of the sulfonamide proton can be tuned to influence solubility and membrane permeability. |

Positional Effects of Substituents on the Aromatic Ring System

The position of substituents on the aromatic ring of the cyclohexylphenyl moiety can have a profound impact on the biological activity of the molecule. Altering the substitution pattern can affect the compound's electronic properties, conformation, and ability to interact with its biological target.

For instance, in a series of cyclohexane diamine derivatives, the position of halogen substituents on the benzene ring was found to be a critical determinant of their antimicrobial activity. cabidigitallibrary.org Compounds with a halogen at the para position were generally more potent than those with the substituent at the meta position. cabidigitallibrary.org Similarly, for other derivatives, compounds with an ethyl, propyl, or butyl group at the para position of the phenyl ring showed significant antibacterial properties. cabidigitallibrary.org

In the case of (4-Cyclohexylphenyl)methanesulfonamide, the methanesulfonamide group is at the para position relative to the cyclohexyl group. Moving this group to the ortho or meta position would likely alter the molecule's three-dimensional shape and its interaction with a target protein.

The following table illustrates the potential impact of substituent position on biological activity, based on general SAR principles and findings from related compounds.

| Substituent Position | Potential Impact on Biological Activity |

| Para (4-position) | Often leads to a more linear and extended conformation, which may be optimal for binding to certain targets. |

| Meta (3-position) | Can induce a bend in the molecule, potentially allowing for interactions with different regions of a binding pocket. |

| Ortho (2-position) | May lead to steric hindrance, which could either be detrimental or beneficial depending on the target's topology. |

Impact of Stereochemistry (If Applicable) on Molecular Recognition

Stereochemistry plays a crucial role in the biological activity of chiral compounds. nih.govnih.gov For this compound, the cyclohexyl ring can exist in different conformations, and if substituted, can have cis and trans isomers. The stereochemical configuration of the cyclohexyl ring can significantly influence how the molecule fits into a binding site and its resulting biological activity.

A study on Proteolysis Targeting Chimeras (PROTACs) demonstrated that a single stereochemical inversion in a 1,4-cyclohexyl linker had a dramatic effect on the molecule's conformation, binding affinity, and degradation activity. dundee.ac.uk The trans-cyclohexyl compound adopted a rigid, extended conformation, while the cis-analog had a folded-back conformation. dundee.ac.uk This difference in three-dimensional shape led to a significant disparity in their biological function, with the trans-isomer being a more effective degrader despite having a weaker binary binding affinity. dundee.ac.uk

The table below summarizes the potential impact of stereochemistry on the biological activity of cyclohexyl-containing compounds.

| Stereochemical Feature | Impact on Molecular Recognition and Activity | Example from Analogous Compounds |

| Cis/Trans Isomerism | Determines the overall shape and rigidity of the molecule, affecting how it fits into a binding site. | In PROTACs, the trans-cyclohexyl linker led to a more active compound compared to the cis-isomer due to conformational differences. dundee.ac.uk |

| Axial/Equatorial Positioning | Influences the orientation of substituents on the cyclohexyl ring, which can affect interactions with the target. | The preferred conformation of substituents on a cyclohexane ring is a well-established principle in stereochemistry. |

Comparative SAR Analysis of this compound with Known Methanesulfonamide Chemotypes

The methanesulfonamide moiety is present in a variety of drug classes, and a comparative analysis of their SAR can provide valuable context for understanding the potential biological roles of this compound. Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-hyperglycemic, and anti-inflammatory effects. nih.govopenaccesspub.org

Antibacterial Sulfonamides: In these compounds, an aromatic amine is typically present, and the sulfonamide group mimics p-aminobenzoic acid (PABA) to inhibit folic acid synthesis in bacteria. nih.govopenaccesspub.orgyoutube.com

Anti-hyperglycemic Agents: Many of these drugs contain a sulfonylurea moiety, where the sulfonamide is further substituted. openaccesspub.org

5-HT7 Receptor Ligands: Sulfonamide-containing compounds are also known to be ligands for the 5-HT7 receptor, a target for central nervous system disorders. nih.gov

The this compound chemotype differs from these classes in that it has a large, lipophilic cyclohexylphenyl group attached to the phenyl ring of the methanesulfonamide. This suggests that its biological activity is likely to be distinct from that of the more traditional sulfonamide drugs and will be heavily influenced by the interactions of the cyclohexylphenyl moiety.

The following table provides a comparative overview of different methanesulfonamide chemotypes.

| Chemotype | Key Structural Features | Primary Biological Activity |

| Antibacterial Sulfonamides | Aromatic amine para to the sulfonamide group. | Inhibition of bacterial folic acid synthesis. nih.govopenaccesspub.orgyoutube.com |

| Sulfonylureas | Sulfonylurea group (-SO2NHCONH-). | Anti-hyperglycemic. openaccesspub.org |

| 5-HT7 Receptor Ligands | Varied structures, often with a sulfonamide linker. | Modulation of the serotonin system. nih.gov |

| This compound | Large, lipophilic cyclohexylphenyl group. | To be determined, but likely influenced by hydrophobic interactions. |

Elucidation of Key Structural Determinants for Target Binding and Functional Modulation

The key structural determinants for the target binding and functional modulation of this compound can be inferred from the analysis of its constituent moieties and the principles of molecular recognition.

The cyclohexylphenyl moiety is likely a primary determinant of binding affinity and selectivity. The bulky and hydrophobic nature of this group suggests that it will preferentially bind to targets with a corresponding large, hydrophobic pocket. The specific shape of this pocket will dictate the optimal conformation and stereochemistry of the cyclohexylphenyl group.

The methanesulfonamide group is expected to play a crucial role in anchoring the molecule to its target through hydrogen bonding. The precise geometry of the hydrogen bond donors and acceptors in the target's active site will determine the optimal placement and orientation of the methanesulfonamide group.

Structural determinants for ligand binding are often elucidated through techniques such as X-ray crystallography and computational modeling. uit.nonih.govnih.govelsevierpure.com These methods can provide a detailed picture of how a ligand interacts with its target at the atomic level, revealing the specific amino acid residues involved in binding and the conformational changes that occur upon binding.

The table below summarizes the likely key structural determinants for the target binding of this compound.

| Structural Determinant | Role in Target Binding and Functional Modulation |

| Hydrophobic Interactions | The cyclohexylphenyl group is likely to engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, contributing to affinity and selectivity. |

| Hydrogen Bonding | The methanesulfonamide group can form crucial hydrogen bonds with polar residues, anchoring the molecule in the active site and contributing to specificity. |

| Molecular Shape and Rigidity | The overall three-dimensional shape of the molecule, influenced by the stereochemistry of the cyclohexyl ring and the positioning of the methanesulfonamide group, will determine its complementarity to the binding site. |

| Electronic Properties | The electron distribution in the aromatic ring, influenced by the substituents, can affect pi-stacking interactions and other electronic interactions with the target. |

Biological Target Identification and Mechanistic Studies of 4 Cyclohexylphenyl Methanesulfonamide

In Vitro Enzyme Inhibition Profiling of (4-Cyclohexylphenyl)methanesulfonamide and its Active Analogues

The in vitro enzyme inhibition profile of a compound is crucial for identifying its primary biological targets and understanding its specificity. For this compound, the structural characteristics suggest potential interactions with enzymes involved in the inflammatory cascade.

The cyclooxygenase (COX) enzymes are key players in the synthesis of prostaglandins, which are lipid compounds that have diverse physiological effects, including roles in inflammation. There are two main isoforms: COX-1, which is constitutively expressed in most tissues and is involved in homeostatic functions, and COX-2, which is an inducible enzyme often upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs.

The methanesulfonamide (B31651) group present in this compound is a key pharmacophore in several selective COX-2 inhibitors. A notable analogue is N-(2-cyclohexyloxy-4-nitrophenyl) methanesulfonamide (NS-398), which was one of the first selective COX-2 inhibitors identified. nih.gov In vitro studies using human recombinant enzymes have shown that NS-398 has an IC50 value of 1.77 µM for COX-2 and 75 µM for COX-1, demonstrating significant selectivity for COX-2. caymanchem.com For ovine COX enzymes, the selectivity is even more pronounced, with an IC50 of 0.15 µM for COX-2 and 220 µM for COX-1. caymanchem.com

The selectivity of COX-2 inhibitors is often attributed to the presence of a side pocket in the COX-2 active site, which is absent in COX-1. This allows bulkier substituents, like the sulfonamide group, to bind with higher affinity to COX-2. nih.govnih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound Analogues and Reference Compounds

Beyond cyclooxygenases, other enzymes and proteins play significant roles in the inflammatory process. Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide, a pro-inflammatory mediator. Intercellular Adhesion Molecule 1 (ICAM-1) is a cell surface glycoprotein that is upregulated in response to inflammatory cytokines and mediates the adhesion and transmigration of leukocytes to inflamed tissues.

Studies on selective COX-2 inhibitors have explored their effects on these targets. For instance, the selective COX-2 inhibitor celecoxib has been shown to down-regulate the expression of ICAM-1 in a colon cancer cell line in a time- and dose-dependent manner. researchgate.netnih.gov This effect on ICAM-1 suggests a mechanism of action that is independent of COX-2 inhibition and may contribute to the anti-inflammatory properties of such compounds. nih.gov The ability of this compound to modulate iNOS or ICAM-1 would require direct experimental investigation, but the findings with celecoxib suggest a potential for broader anti-inflammatory activity.

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP). PDE4 is a specific isoform that is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

The cyclohexane moiety is a structural feature found in some PDE4 inhibitors. researchgate.net For example, cilomilast and roflumilast are PDE4 inhibitors that contain a cyclohexane or cyclopentyl group, respectively. researchgate.netnih.gov The presence of the cyclohexylphenyl group in this compound suggests that it could potentially interact with the hydrophobic pockets in the active site of PDE4. nih.gov However, without direct experimental data, the PDE4 inhibitory activity of this compound remains speculative.

Cellular Mechanistic Investigations in Relevant Biological Models

To understand the functional consequences of enzyme inhibition, it is essential to study the compound's effects in cellular models. This allows for the investigation of its impact on signaling pathways and the characterization of its dose-response relationship for target engagement.

Assuming this compound acts as a selective COX-2 inhibitor, its primary mechanism of action would be the inhibition of prostaglandin synthesis. nih.govnih.gov COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins, including prostaglandin E2 (PGE2). scielo.br By inhibiting COX-2, the production of these pro-inflammatory prostaglandins is reduced.

In cellular models, the effect of selective COX-2 inhibitors on signaling pathways has been studied. For example, celecoxib has been shown to modulate the expression of genes related to cell death pathways in a cardiac cell line. nih.govresearchgate.net It has also been found to reduce the activation of p38 and JNK MAPKs, which are involved in inflammatory signaling. nih.gov If this compound were to inhibit PDE4, it would lead to an increase in cAMP levels. This would activate Protein Kinase A (PKA), which can then phosphorylate and regulate the activity of various downstream targets, including transcription factors like CREB, ultimately leading to a dampening of the inflammatory response. researchgate.net

Characterizing the dose-response relationship is crucial for understanding a compound's potency in a cellular context. For a COX-2 inhibitor, a key measure of target engagement is the inhibition of PGE2 production in cells stimulated with an inflammatory agent.

Studies with the selective COX-2 inhibitor NS-398 have demonstrated a concentration-dependent inhibition of cell proliferation in a mouse colorectal cancer cell line expressing COX-2. nih.gov In another study, celecoxib was shown to reduce cell viability in a cardiac cell line in a dose-dependent manner. nih.gov Furthermore, celecoxib demonstrated a dose-dependent downregulation of prostaglandin E2 production in cardiac cells. nih.gov A graphical representation of a typical dose-response curve for a COX-2 inhibitor shows that as the concentration of the inhibitor increases, the percentage of COX-2 activity decreases, eventually reaching a plateau. researchgate.net This type of assay would be essential to confirm the cellular potency of this compound and its ability to engage with its intended target in a biological system.

Lack of Publicly Available Data Prevents In-Depth Analysis of this compound

A thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific research data for the chemical compound this compound. As a result, a detailed article focusing on its biological target identification, mechanistic studies, and biophysical characterization, as requested, cannot be generated at this time.

Extensive searches were conducted to locate information pertaining to the biophysical characterization of ligand-target interactions, including binding kinetics, thermodynamics, and structural biology approaches such as X-ray crystallography of protein-ligand complexes. Furthermore, inquiries into its use in phenotypic screening and subsequent target deconvolution strategies did not yield any specific findings for this compound.

The available information on related methodologies, such as the principles of X-ray crystallography, phenotypic screening, and target deconvolution, is general in nature and does not provide any concrete data points or case studies involving this compound. Without primary research detailing its biological activity and molecular interactions, any attempt to construct the outlined article would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the biological properties of this compound. Until such data becomes available, a comprehensive analysis as per the requested outline remains unfeasible.

Computational Chemistry and Molecular Modeling of 4 Cyclohexylphenyl Methanesulfonamide

Molecular Docking Simulations for Prediction of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For (4-Cyclohexylphenyl)methanesulfonamide, docking simulations can elucidate its binding mode within the active sites of various enzymes, such as cyclooxygenase (COX) or carbonic anhydrase, for which sulfonamide derivatives are known inhibitors. mdpi.comnih.gov

Docking studies of this compound into the active site of enzymes like COX-2 would likely reveal key interactions driving its binding affinity. The sulfonamide moiety is crucial for the activity of many COX-2 inhibitors. mdpi.com It is anticipated that the sulfonamide group of this compound would form hydrogen bonds with backbone or side-chain residues within the enzyme's active site. For instance, in COX-2, interactions with residues such as His90, Arg513, and Phe518 are commonly observed for sulfonamide-based inhibitors. frontiersin.org

The cyclohexylphenyl group is expected to occupy a hydrophobic pocket within the active site. The cyclohexyl ring, with its non-planar, bulky nature, can establish extensive van der Waals and hydrophobic interactions with nonpolar amino acid residues. The phenyl ring can further contribute to binding through π-π stacking or hydrophobic interactions with aromatic residues like Tyr385 and Trp387 in the COX-2 active site. nih.gov

A hypothetical summary of these interactions is presented in the interactive table below.

| Interaction Type | Potential Interacting Residues (COX-2) | Moiety of this compound Involved |

| Hydrogen Bonding | His90, Arg513 | Sulfonamide group |

| Hydrophobic/van der Waals | Val349, Leu352, Tyr385, Trp387, Phe518, Val523 | Cyclohexyl and Phenyl rings |

| π-π Stacking | Tyr385, Trp387 | Phenyl ring |

The conformational flexibility of the cyclohexyl ring and the rotational freedom around the phenyl-methanesulfonamide bond allow this compound to adopt various conformations. Molecular docking algorithms explore these conformational possibilities to identify the most energetically favorable binding pose. The predicted lowest-energy conformer would likely position the sulfonamide group for optimal hydrogen bonding while fitting the cyclohexylphenyl moiety snugly into the hydrophobic channel of the active site. The orientation would be critical for maximizing the surface complementarity between the ligand and the protein, a key determinant of binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic properties of this compound. nih.gov These calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic descriptors that govern its reactivity and intermolecular interactions.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly insightful. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the electron-withdrawing sulfonamide group.

Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution and are useful for predicting sites of non-covalent interactions. nih.gov For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the sulfonamide group, indicating their role as hydrogen bond acceptors. The cyclohexyl and phenyl moieties would exhibit a more neutral or slightly positive potential (blue/green regions), consistent with their hydrophobic character.

A table summarizing key electronic descriptors that could be obtained from quantum chemical calculations is provided below.

| Descriptor | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 Debye | Influences solubility and binding interactions |

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the complex over time. nih.gov An MD simulation of the this compound-protein complex would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are commonly employed for this purpose.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models could be developed to predict their inhibitory potency against a particular target.

To develop a QSAR model, a dataset of this compound analogues with experimentally determined biological activities (e.g., IC50 values) is required. For each analogue, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric parameters, electronic properties).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) can then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model would have high statistical significance and predictive power, as assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). ekb.eg

A hypothetical QSAR equation for a series of analogues might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(ASA_H)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, and ASA_H is the hydrophobic surface area. The coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

Selection of Molecular Descriptors and Model Validation

In the computational study of this compound, the initial step involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. The selection of appropriate descriptors is crucial for building robust and predictive Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models mathematically correlate the descriptors with a specific biological activity or physicochemical property.

The molecular descriptors for this compound can be categorized into several classes:

1D Descriptors: These are derived from the molecular formula and include properties like molecular weight (MW) and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rotatable bonds), topological indices (e.g., Wiener index, Kier & Hall connectivity indices), and counts of specific functional groups.

3D Descriptors: These are derived from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and spatial distribution of properties.

Physicochemical Descriptors: These relate to the molecule's physicochemical properties, such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). nih.gov

The following table illustrates a selection of hypothetical molecular descriptors that would be relevant for modeling the behavior of this compound.

| Descriptor Class | Descriptor Name | Hypothetical Value for this compound | Significance in Modeling |

| 1D | Molecular Weight (MW) | 269.4 g/mol | Relates to size and diffusion properties. |

| 2D | Number of Rotatable Bonds | 4 | Influences conformational flexibility. |

| 2D | Topological Polar Surface Area (TPSA) | 68.5 Ų | Predicts membrane permeability and oral bioavailability. |

| 3D | Molecular Volume | 250.7 ų | Relates to steric interactions with a target binding site. |

| Physicochemical | logP (octanol/water partition coefficient) | 3.8 | Indicates lipophilicity and ability to cross biological membranes. mdpi.com |

| Electronic | Dipole Moment | 2.5 D | Describes the polarity of the molecule and its potential for electrostatic interactions. |

Once a set of descriptors has been calculated for a series of analogues of this compound, a QSAR/QSPR model can be constructed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov

Model Validation is a critical step to ensure the reliability and predictive power of the developed model. It involves several techniques:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal consistency.

Y-scrambling: The biological activity data is randomly shuffled, and a new model is built. A low correlation in the scrambled model confirms that the original model is not due to chance correlation.

External Validation:

Test Set Prediction (R²pred): The dataset is split into a training set (for model building) and a test set (for validation). The model's ability to predict the activities of the compounds in the external test set is evaluated. A high R²pred value (typically > 0.6) indicates good predictive ability.

Pharmacophore Modeling and Virtual Screening Approaches for Novel Scaffold Discovery

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov For this compound, a pharmacophore model could be developed based on its structure and known interactions with a target, or from a set of known active molecules.

The key pharmacophoric features that could be identified from the structure of this compound include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group.

Hydrogen Bond Donor (HBD): The nitrogen atom of the sulfonamide group.

Hydrophobic (HY) / Aromatic (AR) feature: The phenyl ring.

Hydrophobic (HY) feature: The cyclohexyl group.

A hypothetical pharmacophore model for a target that binds this compound is presented in the table below.

| Feature | Description |

| HBA | Hydrogen Bond Acceptor |

| HBD | Hydrogen Bond Donor |

| HY | Hydrophobic |

| AR | Aromatic Ring |

This validated pharmacophore model can then be used as a 3D query for virtual screening of large chemical databases (e.g., ZINC, ChemBridge) to identify novel compounds that possess the same essential features and spatial arrangement. nih.govmdpi.com The process typically involves:

Generation of a 3D pharmacophore model.

Validation of the model to ensure it can distinguish between active and inactive compounds. nih.gov

Screening of large compound libraries against the pharmacophore model.

The "hit" compounds are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. rsc.org

This approach allows for the rapid identification of diverse chemical scaffolds that are structurally different from this compound but retain the key features required for biological activity.

De Novo Design Strategies Based on Target-Specific Interactions

De novo design is a computational strategy for creating novel molecules with desired properties from scratch, rather than by modifying existing compounds. nih.gov If the 3D structure of the biological target for this compound is known, de novo design can be employed to build new ligands that are optimized for the specific interactions within the binding site.

This process can be conceptualized in several ways:

Fragment-based growing: The this compound molecule can be broken down into its constituent fragments (e.g., cyclohexyl, phenyl, methanesulfonamide). One of these fragments can be placed in a favorable position within the target's binding site, and new functional groups or fragments are computationally added to "grow" a complete molecule that maximizes favorable interactions.

Structure-based linking: Two or more fragments that bind to different sub-pockets of the target site are identified, and a linker is designed to connect them, creating a single, high-affinity molecule.

Lattice-based design: The binding site is represented as a grid, and atoms or functional groups are placed at different grid points to build a new molecule that fits the shape and chemical environment of the site.

The following table illustrates a hypothetical de novo design cycle starting with a fragment from this compound.

| Design Cycle | Action | Resulting Moiety | Rationale |

| 1 | Fragment Placement | Place the phenylsulfonamide core into the binding site. | The sulfonamide group forms key hydrogen bonds with the target. |

| 2 | Fragment Growing | Add a linker and a hydrophobic group to an adjacent hydrophobic pocket. | The cyclohexyl group of the parent compound indicates a preference for a hydrophobic moiety in this region. |

| 3 | Optimization | Replace the cyclohexyl group with a more rigid bicyclic system. | To improve binding affinity by reducing the entropic penalty of flexible ligands. |

These de novo design strategies leverage the structural information of the target to generate novel chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties compared to the initial lead compound. nih.gov

Advanced Research Perspectives and Future Directions for 4 Cyclohexylphenyl Methanesulfonamide

Strategies for Rational Design of Next-Generation Analogues with Improved Potency and Selectivity

Assuming (4-Cyclohexylphenyl)methanesulfonamide demonstrates promising biological activity, the next logical step is the rational design of analogues to optimize its properties. The goal is to enhance potency against the desired target while improving selectivity over other related targets to minimize potential off-target effects. This iterative process is guided by computational and medicinal chemistry principles. technologynetworks.comresearcher.life

Core strategies for analogue design include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of analogues by modifying each part of the molecule—the cyclohexyl ring, the central phenyl ring, and the methanesulfonamide (B31651) group—is fundamental. This helps to identify which structural features are critical for activity.

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how structural changes will affect binding affinity and other properties. researcher.life This in-silico approach helps prioritize which compounds to synthesize, saving time and resources. technologynetworks.comresearcher.life

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic profiles (e.g., absorption, distribution, metabolism, and excretion) or fine-tune target interactions. For instance, the cyclohexyl group could be replaced with other cyclic systems to explore different binding pocket geometries.

Table 2: Rational Design Strategies for Analogue Synthesis

| Molecular Substructure | Potential Modification | Rationale for Improvement |

|---|---|---|

| Cyclohexyl Ring | Introduction of substituents (e.g., hydroxyl, methyl); replacement with other rings (e.g., cyclopentyl, piperidinyl). | Probe new interactions within the binding pocket; alter solubility and metabolic stability. |

| Phenyl Ring | Altering substitution pattern; introducing heteroatoms (e.g., pyridine). | Modulate electronic properties and hydrogen bonding capabilities; improve selectivity. |

| Methanesulfonamide | Bioisosteric replacement (e.g., with acetamide, trifluoromethanesulfonamide); modification of the methyl group. | Alter hydrogen bonding capacity and pKa; enhance metabolic stability. |

Exploration of Novel Pre-Clinical Therapeutic Applications Beyond Current Indications

Given the novelty of this compound, it lacks established clinical indications. Therefore, a broad exploration of its therapeutic potential is warranted. The methanesulfonamide scaffold is present in a wide range of approved drugs, including anticancer agents, diuretics, and anti-inflammatory molecules, suggesting a diverse range of biological activities is possible.

Methods for exploring novel applications include:

Phenotypic Screening: Testing the compound in various cell-based or organism-based models of disease without a preconceived target. This approach can uncover unexpected therapeutic effects and new mechanisms of action.

Target-Based Screening: If a primary target is identified, the compound can be tested for efficacy in pre-clinical models relevant to that target's role in different diseases.

In Silico Target Prediction: Computational algorithms can predict potential protein targets for the compound based on its chemical structure, comparing it to libraries of known ligands. These predictions can then be validated experimentally.

This broad-based screening approach maximizes the opportunity to discover a valuable clinical application for this chemical entity.

Integration of Omics Technologies for Systems-Level Understanding of Compound Effects

To gain a comprehensive, unbiased understanding of how this compound affects biological systems, the integration of "omics" technologies is essential. nih.govmdpi.com These high-throughput methods provide a global snapshot of molecular changes within a cell or organism following compound treatment. nih.govnih.gov

Transcriptomics (e.g., RNA-seq): Reveals changes in gene expression, identifying entire pathways that are modulated by the compound. This can provide clues about the mechanism of action and potential downstream effects.

Proteomics: Measures changes in protein levels and post-translational modifications, offering a more direct view of the functional state of the cell. Affinity-based proteomics can also be used to identify the compound's binding partners on a global scale.

Metabolomics: Analyzes the full complement of small-molecule metabolites, showing how the compound alters cellular metabolism. mdpi.com This is particularly useful for understanding effects on metabolic diseases or cancer.

By integrating data from these different omics layers, researchers can construct a detailed systems-level model of the compound's biological effects, leading to a more profound understanding of its therapeutic potential and potential liabilities. nih.gov

Table 3: Application of Omics Technologies in Compound Characterization

| Omics Technology | Biological Molecules Measured | Key Insights for this compound |

|---|---|---|

| Transcriptomics | RNA transcripts | Identification of regulated genes and pathways. |

| Proteomics | Proteins and their modifications | Discovery of direct binding targets and downstream protein expression changes. |

| Metabolomics | Metabolites (e.g., lipids, amino acids) | Elucidation of impact on cellular metabolism and bioenergetics. |

Challenges and Opportunities in the Academic Research and Development of Methanesulfonamide-Based Modulators

The methanesulfonamide group is a privileged scaffold in medicinal chemistry, but its use comes with both challenges and opportunities.

Challenges:

Selectivity: The sulfonamide moiety can interact with a broad range of biological targets, particularly metalloenzymes like carbonic anhydrases. Achieving high selectivity for the desired target can be a significant hurdle.

Physicochemical Properties: Sulfonamides can have poor aqueous solubility, which can complicate formulation and lead to poor bioavailability.

Metabolism: The metabolic fate of the methanesulfonamide group can vary, and potential metabolic liabilities must be assessed early in development.

Opportunities:

Versatile Interactions: The sulfonamide group is an excellent hydrogen bond donor and acceptor, allowing it to form strong, specific interactions within a target's binding site.

Synthetic Tractability: The synthesis of sulfonamides is generally straightforward, allowing for the rapid generation of diverse chemical libraries for screening and optimization.

Established Precedent: The large number of approved drugs containing a methanesulfonamide moiety provides a rich historical database of knowledge regarding their properties, potential liabilities, and successful optimization strategies.

Emerging Technologies and Methodologies in Medicinal Chemistry Applicable to this compound Research

The future development of this compound and its analogues will be significantly accelerated by emerging technologies in medicinal chemistry. scrivenerpublishing.com

Artificial Intelligence (AI) and Machine Learning: AI algorithms can now be used to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing researchers to design and prioritize analogues with a higher probability of success. technologynetworks.com

Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique in structural biology allows for the high-resolution visualization of compound-protein complexes that were previously difficult to crystallize, providing invaluable insights for structure-based drug design.

DNA-Encoded Libraries (DELs): DEL technology enables the screening of billions of unique compounds simultaneously, vastly increasing the chemical space that can be explored to find novel modulators or starting points for optimization.

Photoredox Catalysis: Advances in synthetic organic chemistry, such as photoredox catalysis, open up new chemical reactions and allow for the synthesis of novel, complex analogues of this compound that were previously inaccessible.

Leveraging these cutting-edge tools will be crucial for unlocking the full therapeutic potential of this and other promising methanesulfonamide-based compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Cyclohexylphenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as coupling 4-cyclohexylaniline with methanesulfonyl chloride under basic conditions. Optimization can employ microwave-assisted synthesis or continuous flow chemistry to enhance yield and purity by controlling reaction kinetics and reducing side products .

- Key Parameters : Monitor pH, temperature, and stoichiometry. Use triethylamine as a base to scavenge HCl during sulfonamide formation .

Q. How can the molecular structure and electronic properties of this compound be characterized?

- Methodology : Use Density Functional Theory (DFT) calculations (e.g., B3LYP functional) to predict vibrational modes, NMR chemical shifts, and electronic properties. Validate experimentally via FT-IR, Raman spectroscopy, and ¹H/¹³C NMR (in solvents like CDCl₃ or DMSO) .

- Data Interpretation : Compare computed and experimental spectra to confirm substituent effects (e.g., cyclohexyl group’s steric impact on sulfonamide conformation) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Screen for enzyme inhibition (e.g., cyclooxygenase-2 (COX-2) or kinases) using fluorescence-based assays or ELISA. Reference compounds like NS-398 (a COX-2 inhibitor) can serve as positive controls .

- Experimental Design : Include dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

- Methodology : Synthesize analogs with modifications to the cyclohexyl group (e.g., substituent size, polarity) or sulfonamide moiety. Test against biological targets using high-throughput screening (HTS).

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. For example, bulky substituents may enhance target binding but reduce solubility .

Q. What computational strategies resolve contradictions in experimental vs. predicted binding affinities?

- Methodology : Perform molecular dynamics (MD) simulations to analyze protein-ligand interactions. Compare docking scores (AutoDock Vina) with surface plasmon resonance (SPR) data.

- Case Study : If MD reveals flexible binding pockets, adjust force fields or use enhanced sampling techniques (e.g., metadynamics) to reconcile discrepancies .

Q. How can impurities in this compound synthesis be identified and quantified?

- Methodology : Employ LC-MS/MS with orthogonal separation (e.g., C18 and HILIC columns) and high-resolution mass spectrometry. Reference standards (e.g., 4-cyclohexylbutanoic acid) aid in impurity profiling .

- Quality Control : Establish acceptance criteria (e.g., ≤0.1% for genotoxic impurities) per ICH guidelines .

Q. What in vitro/in vivo models are appropriate for studying metabolic stability and toxicity?

- Methodology : Use hepatic microsomes or hepatocytes for metabolic stability assays. For toxicity, conduct Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity).

- Safety Data : Reference structurally similar compounds (e.g., drinabant derivatives) to predict hazards like hepatotoxicity .

Q. How do solvent effects influence the crystallization and polymorphic forms of this compound?

- Methodology : Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures. Characterize polymorphs via X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

- Case Study : Polar solvents may favor solvate formation, while nonpolar solvents yield anhydrous crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.